17alpha-Acetoxy-19-norpregna-4,9-diene-3,20-dione
Overview
Description
17alpha-Acetoxy-19-norpregna-4,9-diene-3,20-dione is a synthetic steroid compound with the molecular formula C22H28O4 and a molecular weight of 356.455 g/mol . This compound is known for its significant biological activities and is used in various scientific research applications.
Preparation Methods
The preparation of 17alpha-Acetoxy-19-norpregna-4,9-diene-3,20-dione involves several synthetic routes and reaction conditions. One method begins with the conversion of 17alpha-hydroxy-19-norpregna-4,9-diene-3,20-dione to a bis-ketal compound using ethylene glycol and triethylorthoformate in the presence of an acid catalyst . The bis-ketal compound is then epoxidized using hexafluoroacetone and hydrogen peroxide in the presence of sodium phosphate dibasic . The epoxide undergoes conjugate ring-opening using a copper (I)-catalyzed Grignard reagent generated by the reaction of 4-bromo-N,N-dimethylaniline with magnesium in the presence of copper (I) to provide the final product .
Chemical Reactions Analysis
17alpha-Acetoxy-19-norpregna-4,9-diene-3,20-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like copper (I) for Grignard reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
17alpha-Acetoxy-19-norpregna-4,9-diene-3,20-dione has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other steroid compounds.
Biology: The compound is studied for its biological activities, including its effects on various biological pathways.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound is used in the production of other chemical products and intermediates.
Mechanism of Action
The mechanism of action of 17alpha-Acetoxy-19-norpregna-4,9-diene-3,20-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to steroid receptors and modulating the expression of target genes. This leads to changes in cellular processes and biological responses.
Comparison with Similar Compounds
17alpha-Acetoxy-19-norpregna-4,9-diene-3,20-dione can be compared with other similar steroid compounds, such as:
- 17alpha-Hydroxy-19-norpregna-4,9-diene-3,20-dione
- 17alpha-Acetoxy-11beta-(4-N,N-dimethylaminophenyl)-19-norpregna-4,9-diene-3,20-dione
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities. Its distinct functional groups and molecular configuration contribute to its unique properties and applications.
Properties
IUPAC Name |
[(8S,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-13(23)22(26-14(2)24)11-9-20-19-6-4-15-12-16(25)5-7-17(15)18(19)8-10-21(20,22)3/h12,19-20H,4-11H2,1-3H3/t19-,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWHXJADQBBTGY-MLNNCEHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701238958 | |
Record name | Gestadienol acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701238958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14340-04-6 | |
Record name | 17-(Acetyloxy)-19-norpregna-4,9-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14340-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gestadienol acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701238958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19-Norpregna-4,9-diene-3,20-dione, 17-(acetyloxy)- (9CI) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GESTADIENOL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57N3QAK9D8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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